molecular formula C7H15ClN2S B8293113 4-(Azetidin-3-yl)thiomorpholine Hydrochloride

4-(Azetidin-3-yl)thiomorpholine Hydrochloride

Cat. No.: B8293113
M. Wt: 194.73 g/mol
InChI Key: ZEVCRGCYJKJNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azetidin-3-yl)thiomorpholine Hydrochloride is a heterocyclic compound that features both azetidine and thiomorpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)thiomorpholine Hydrochloride typically involves the reaction of azetidine derivatives with thiomorpholine under specific conditions. One common method includes the use of azetidine-3-carboxylic acid as a starting material, which is then reacted with thiomorpholine in the presence of a dehydrating agent to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)thiomorpholine Hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

4-(Azetidin-3-yl)thiomorpholine Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)thiomorpholine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azetidin-3-yl)morpholine Hydrochloride
  • 4-(Azetidin-3-yl)benzonitrile Hydrochloride
  • 3-(4-Fluorophenyl)azetidine Hydrochloride

Uniqueness

4-(Azetidin-3-yl)thiomorpholine Hydrochloride is unique due to the presence of both azetidine and thiomorpholine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H15ClN2S

Molecular Weight

194.73 g/mol

IUPAC Name

4-(azetidin-3-yl)thiomorpholine;hydrochloride

InChI

InChI=1S/C7H14N2S.ClH/c1-3-10-4-2-9(1)7-5-8-6-7;/h7-8H,1-6H2;1H

InChI Key

ZEVCRGCYJKJNGX-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2CNC2.Cl

Origin of Product

United States

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